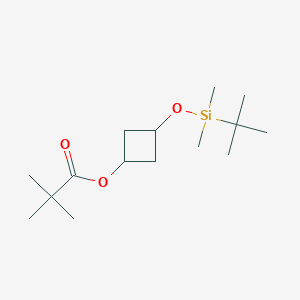
2-(2-(Benzyloxy)ethyl)-1,3-dioxolane
Descripción general
Descripción
2-(2-(Benzyloxy)ethyl)-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes Dioxolanes are five-membered cyclic acetals that are commonly used as protecting groups for carbonyl compounds in organic synthesis
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Benzyloxy)ethyl)-1,3-dioxolane typically involves the reaction of a benzyloxyethyl derivative with a dioxolane precursor. One common method is the reaction of 2-benzyloxyethanol with 1,3-dioxolane in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-(Benzyloxy)ethyl)-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The benzyloxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the benzyloxyethyl group to a primary alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyloxyethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under appropriate conditions.
Major Products Formed
Oxidation: Benzaldehyde or benzoic acid.
Reduction: 2-Benzyloxyethanol.
Substitution: Various substituted dioxolanes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(2-(Benzyloxy)ethyl)-1,3-dioxolane has several applications in scientific research:
Chemistry: It is used as a protecting group for carbonyl compounds, facilitating the synthesis of complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(2-(Benzyloxy)ethyl)-1,3-dioxolane involves its ability to act as a protecting group for carbonyl compounds. The dioxolane ring forms a stable acetal linkage with carbonyl groups, preventing unwanted reactions during synthetic processes. This stability is crucial for the selective protection and deprotection of functional groups in complex organic synthesis.
Comparación Con Compuestos Similares
Similar Compounds
2-Benzyloxyethyl chloroformate: Used as a reagent in organic synthesis.
2-Benzyloxy-1-methylpyridinium triflate: A reagent for the synthesis of benzyl ethers and esters.
1-(2-Benzyloxy-2-phenylethyl)-1,2,3-triazole: An antifungal compound with structural similarities.
Uniqueness
2-(2-(Benzyloxy)ethyl)-1,3-dioxolane is unique due to its dual functionality as a protecting group and its ability to undergo various chemical transformations. This versatility makes it a valuable tool in organic synthesis, particularly in the preparation of complex molecules.
Propiedades
Fórmula molecular |
C12H16O3 |
|---|---|
Peso molecular |
208.25 g/mol |
Nombre IUPAC |
2-(2-phenylmethoxyethyl)-1,3-dioxolane |
InChI |
InChI=1S/C12H16O3/c1-2-4-11(5-3-1)10-13-7-6-12-14-8-9-15-12/h1-5,12H,6-10H2 |
Clave InChI |
CTLJXJBNAWKXJN-UHFFFAOYSA-N |
SMILES canónico |
C1COC(O1)CCOCC2=CC=CC=C2 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Carbamic acid,[3-amino-4'-(trifluoromethoxy)[1,1'-biphenyl]-4-yl]-,1,1-dimethylethyl ester](/img/structure/B8512162.png)








![Ethyl imidazo[5,1-b]thiazole-3-carboxylate](/img/structure/B8512223.png)


